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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

Disclaimer: The designation "BAY-204" does not correspond to a single, publicly disclosed
therapeutic agent. This guide addresses the most probable candidates based on available
information, focusing on compounds developed by Bayer with similar numerical identifiers. The
primary focus will be on Elimusertib (BAY 1895344) and 225Ac-GPC3 (BAY 3547926), as they
are the most likely subjects of the query. Additionally, other therapeutics with a "204"
designation are briefly mentioned.

Section 1: Elimusertib (BAY 1895344) - An ATR
Inhibitor for Solid Tumors

Elimusertib (BAY 1895344) is an orally bioavailable and highly selective inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage
Response (DDR) pathway. Its therapeutic potential lies in its ability to induce synthetic lethality
in tumors with existing DNA repair defects and high replication stress.

Mechanism of Action

Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting
its activity.[1] This prevents the phosphorylation of downstream targets, most notably
Checkpoint Kinase 1 (CHK1), which in turn disrupts the activation of cell cycle checkpoints
(G2/M and S-phase).[1] In cancer cells, which often have a high level of replication stress and
may harbor defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR
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prevents the repair of DNA damage. This accumulation of unrepaired DNA damage leads to a
state known as "replication catastrophe,” ultimately triggering apoptotic cell death.
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Figure 1: Elimusertib's Mechanism of Action
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Parameter Value Cell Lines/Models Source

IC50 (ATR Kinase

o 7 nM Biochemical Assay [2]
Inhibition)
Median IC50 (Cell Broad panel of human
_ _ 78 nM _ [2]
Proliferation) tumor cell lines
IC50 (H2AX Cellular Mechanistic
_ 36 nM [2]
Phosphorylation) Assay
In Vivo Efficacy Partial or Complete
4 of 21 PDX models [3]
(Monotherapy) Response
In Vivo Efficacy )
Stable Disease 4 of 21 PDX models [3]
(Monotherapy)
Significant

In Vivo Efficacy i
prolongation of Event- 11 of 21 PDX models [3]

Monothera
( PY) Free Survival (EFS-2)

Experimental Protocols

MTT Cell Viability Assay:

o Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5x103 to 1x10* cells
per well and incubated for 24 hours.

o Compound Addition: Cells were treated with various concentrations of Elimusertib.
 Incubation: Plates were incubated for a period of 72 hours.

o MTT Addition: 10 pl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution (final concentration 0.45 mg/ml) was added to each well.

e |ncubation: Plates were incubated for 1 to 4 hours at 37°C to allow for the formation of
formazan crystals.[4]

e Solubilization: 100 pl of a solubilization solution was added to each well to dissolve the
formazan crystals.[4]
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o Absorbance Reading: The absorbance was measured at 540-590 nm using a microplate
reader.

Western Blot for DNA Damage Markers:

Cell Lysis: Cells treated with Elimusertib were lysed using RIPA buffer containing protease
and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA
assay.

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA)
in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary
antibodies against DNA damage markers such as phosphorylated Histone H2A.X (yH2AX),
p-ATR, and p-CHK1.

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with
a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Patient-Derived Xenograft (PDX) Model:

o Tumor Implantation: Fresh tumor tissue from a patient was implanted subcutaneously into
the flank of immunodeficient mice (e.g., NSG mice).[5][6]

e Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., 150-200 mm?).[7]
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Randomization: Mice were randomized into control and treatment groups with similar
average tumor volumes.[7]

Treatment: Elimusertib was administered orally according to the specified dosing schedule
(e.g., 40 mg/kg twice a day, 3 days on/4 days off).[3]

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times
per week).

Endpoint: The study was concluded when tumors reached a predetermined size, and tumor
growth inhibition was calculated.
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Figure 2: Patient-Derived Xenograft (PDX) Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b15544980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Clinical Development

The first-in-human, Phase 1 clinical trial of Elimusertib (NCT03188965) has been completed.[8]
The study evaluated the safety, tolerability, and maximum tolerated dose in patients with
advanced solid tumors and lymphomas.[8] The trial demonstrated that Elimusertib is tolerated
at biologically active doses and shows anti-tumor activity in cancers with certain DDR defects,
including ATM protein loss.[9]

Section 2: 225Ac-GPC3 (BAY 3547926) - A Targeted
Alpha Therapy for Hepatocellular Carcinoma

225Ac-GPC3 (BAY 3547926) is an investigational targeted alpha therapy being developed by
Bayer for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors
that express Glypican-3 (GPC3).[10] GPC3 is an oncofetal protein that is overexpressed in a
majority of HCC lesions with limited expression in healthy adult tissues, making it an attractive
therapeutic target.[10][11]

Mechanism of Action

This therapeutic agent consists of a high-affinity monoclonal antibody targeting GPC3, which is
conjugated to the alpha-emitting radionuclide actinium-225 (225Ac).[10] Upon administration,
the antibody selectively binds to GPC3 on the surface of cancer cells. The attached 225Ac then
decays, emitting highly potent alpha particles. These alpha particles have a short path length,
causing dense ionization and leading to difficult-to-repair DNA double-strand breaks in the
targeted cancer cells, ultimately inducing cell death while minimizing damage to surrounding
healthy tissues.[10][11]
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Figure 3: 225Ac-GPC3 Mechanism of Action

Quantitative Preclinical Data

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b15544980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Animal Model Source

Significant, dose-
] ] Human HCC
In Vivo Efficacy dependent tumor [12]
o xenograft models
growth inhibition

i ] Complete tumor Orthotopic HCC
In Vivo Efficacy ) [12]
regression model
High tumor
accumulation, low
S Human HCC
Biodistribution uptake and fast [12]

] xenograft models
clearance in normal

organs

Therapeutic Dose HepG2 xenograft
) 9.25 kBq [13]
(mice) model

) ] 18.5 kBq (with
Higher Efficacy Dose ) HepG2 xenograft
i associated [13]
(mice) ) o model
hematological toxicity)

Experimental Protocols

Radioligand Binding Assay:

o Membrane Preparation: Membranes from GPC3-expressing cells were prepared by
homogenization and centrifugation.

 Incubation: Membranes were incubated with a radiolabeled ligand (e.g., the GPC3 antibody
labeled with a tracer) and varying concentrations of the unlabeled antibody (competitor).

» Separation: Bound and free radioligand were separated by rapid filtration through glass fiber
filters.[14]

o Counting: The radioactivity on the filters was counted using a scintillation counter.

o Data Analysis: The data was used to calculate the binding affinity (Kd) and the number of
binding sites (Bmax).
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In Vivo Biodistribution and Efficacy Studies:

Model System: Human HCC xenograft models were established in immunodeficient mice.
o Administration: 225Ac-GPC3 was administered to the tumor-bearing mice.

 Biodistribution: At various time points, tissues were harvested, weighed, and the radioactivity
was measured to determine the percentage of injected dose per gram of tissue (%ID/g) in
tumors and normal organs.[12]

» Efficacy: Tumor growth was monitored over time in treated versus control groups. Tumor
volumes were calculated, and tumor growth inhibition was determined.[12]

e Pharmacodynamics: Tumors were analyzed for markers of DNA damage, such as yH2AX, to
confirm the mechanism of action.[12]
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Figure 4: In Vivo Biodistribution Experimental Workflow

Clinical Development

Bayer has initiated a first-in-human, Phase | clinical trial for 225Ac-GPC3 (BAY 3547926).[10]
[11] The study, identified as NCT06764316, is a dose-escalation trial designed to evaluate the
safety, tolerability, and preliminary efficacy of 225Ac-GPC3, both as a monotherapy and in

combination with other therapies, in patients with advanced HCC.[10][15]
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Section 3: Other Therapeutic Candidates with the
"204" Designation

While Elimusertib and 225Ac-GPC3 are the most probable candidates for "BAY-204," it is worth
noting other therapeutics in development with a "204" identifier:

ECT204: An experimental ARTEMIS® T-cell therapy developed by Eureka Therapeutics. It
targets GPC3-positive HCC and is currently in a Phase I/l clinical trial (ARYA-3,
NCT04864054).

ACP-204: A 5-HT2A receptor inverse agonist under development by Acadia Pharmaceuticals
for the treatment of Alzheimer's disease psychosis. It is in a seamless Phase 2/3 clinical trial
program.

BO-112: An intratumoral immunotherapy that acts as a Toll-like receptor 3 (TLR3) agonist. It
is being investigated in the SPOTLIGHT-203 clinical trial in combination with pembrolizumab
for anti-PD-1-resistant melanoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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